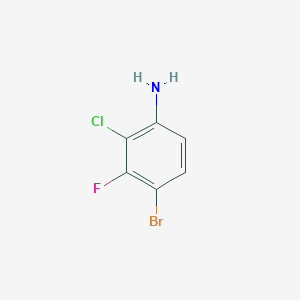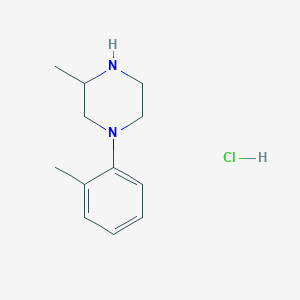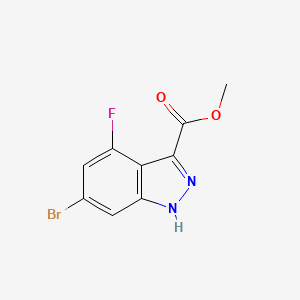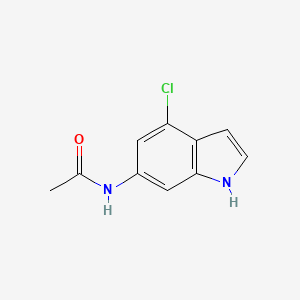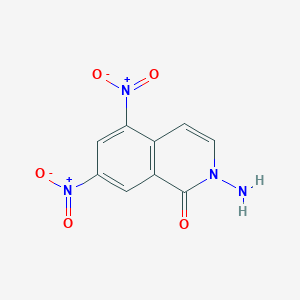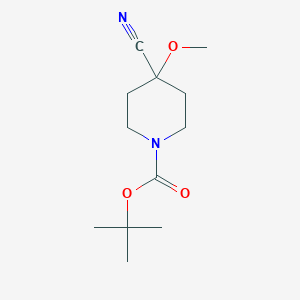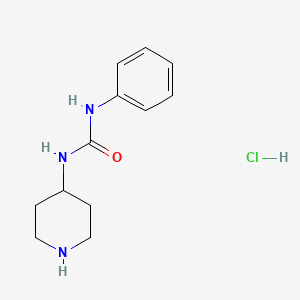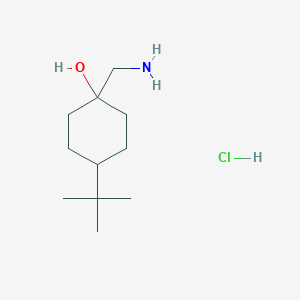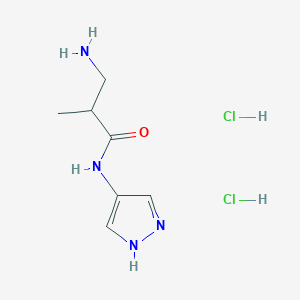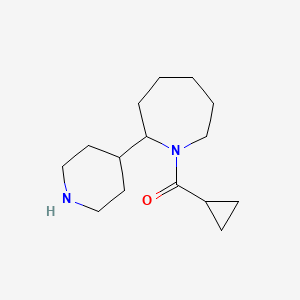
Dihydrochlorure de 3-(pipérazin-1-yl)quinoléine
Vue d'ensemble
Description
3-(Piperazin-1-yl)quinoline dihydrochloride is a chemical compound with the empirical formula C13H15N3·2HCl . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of 3-(Piperazin-1-yl)quinoline dihydrochloride can be represented by the SMILES stringC1(N2CCNCC2)=CC=NC3=CC=CC=C13.Cl.Cl . Its InChI is 1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H . Chemical Reactions Analysis
The chemical reactions involving similar compounds have been described. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Physical And Chemical Properties Analysis
3-(Piperazin-1-yl)quinoline dihydrochloride is a solid substance . Its molecular weight is 286.20 g/mol .Applications De Recherche Scientifique
J'ai effectué plusieurs recherches pour trouver des informations détaillées sur les applications de recherche scientifique uniques du dihydrochlorure de 3-(pipérazin-1-yl)quinoléine. Cependant, les résultats de la recherche ne fournissent pas une liste exhaustive des applications dans des domaines spécifiques tels que la recherche sur le cancer ou les neurosciences.
Antagonistes du récepteur CCR3
Une nouvelle classe d'antagonistes puissants du récepteur CCR3 (récepteur de la chimiokine C–C de type 3) a été conçue et synthétisée avec des modifications structurelles par Sato et al.
Activité antibactérienne
Les composés nouvellement synthétisés ont été testés pour leur activité antibactérienne contre les micro-organismes Gram-négatifs (Escherichia coli ATCC 8739) et Gram-positifs (Staphylococcus aureus ATCC 25923) à 25 mg/mL.
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements are P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
Orientations Futures
Future research could focus on the development of novel synthetic strategies and applications of 3-(Piperazin-1-yl)quinoline dihydrochloride. For instance, quinoline-based photolabile protecting groups (PPGs) for cysteine have been shown to facilitate various ligation strategies, including iterative native chemical ligation (NCL) and expressed protein ligation (EPL)-desulfurization methods . This suggests potential future directions in protein caging/uncaging investigations .
Mécanisme D'action
Piperazine
is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine exists as small alkaline deliquescent crystals with a saline taste. Piperazine derivatives are commonly used in the synthesis of pharmaceuticals and performance materials .
Quinoline
is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents. Quinoline is mainly used as a feedstock in the manufacture of other specialty chemicals. Its principal use is as a precursor to 8-hydroxyquinoline, which is a versatile chelating agent and precursor to pesticides .
Propriétés
IUPAC Name |
3-piperazin-1-ylquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-13-11(3-1)9-12(10-15-13)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYFWGJOUYIJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CC=CC=C3N=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1524950.png)
![(1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1524952.png)
